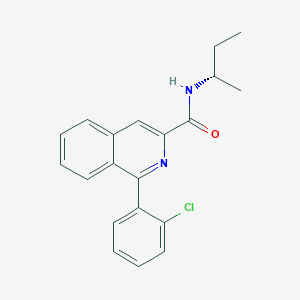

![molecular formula C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ B1147710 三钠;[(2R,3R,4S)-2,3,4-三羟基-6-[羟基(氧化)磷酰基]氧基-5-氧代己基] 磷酸盐;水合物 CAS No. 41012-14-0](/img/structure/B1147710.png)

三钠;[(2R,3R,4S)-2,3,4-三羟基-6-[羟基(氧化)磷酰基]氧基-5-氧代己基] 磷酸盐;水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate, also known as Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate, is a useful research compound. Its molecular formula is C₆H₁₄O₁₂P₂ . (H₂O)ₓ .(Na)ₓ and its molecular weight is 340.1218022299. The purity is usually 95%.

BenchChem offers high-quality trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Role in Glycolysis and Gluconeogenesis

D-Fructose 1,6-bisphosphate sodium salt hydrate is a critical intermediate in the glycolytic pathway and is extensively used in research focused on cellular metabolism . As a key molecule in both the glycolysis and gluconeogenesis pathways, it is central to studies concerning the regulation of energy production within cells .

Enzyme Activation

This compound may be used as an allosteric activator of enzymes such as pyruvate kinase and NAD + -dependent L- (+)-lactate dehydrogenase . Allosteric activation is a form of regulation in which the compound changes the shape of the enzyme to enhance or inhibit its activity.

Enzyme Inhibition

D-Fructose 1,6-bisphosphate sodium salt hydrate can also act as an inhibitor of certain enzymes, such as acetate kinase . Inhibition of enzymes is a crucial aspect of regulating metabolic pathways.

Substrate for Enzyme Characterization

This compound can be used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) . These enzymes play significant roles in carbohydrate metabolism.

Neuroprotection

D-Fructose 1,6-bisphosphate sodium salt hydrate is studied as a neuroprotective agent in brain injury . It has potential therapeutic applications in conditions like stroke and traumatic brain injury.

Soil Acidity and Aluminum Activation

A study has shown that D-Fructose 1,6-bisphosphate sodium salt hydrate can affect soil acidity and aluminum activation . This compound demonstrated different potentials in its ability to displace mineral-bound hydroxyl groups and ameliorate soil acidity .

作用机制

Target of Action

D-Fructose 1,6-bisphosphate sodium salt hydrate, also known as D-Fructose-1,6-diphosphate trisodium salt hydrate, primarily targets enzymes involved in carbohydrate metabolism . These include phosphofructokinase and fructose-1,6-bisphosphatase-1 . These enzymes play crucial roles in the glycolysis and gluconeogenesis pathways, respectively .

Mode of Action

This compound acts as an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase . The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis .

Biochemical Pathways

D-Fructose 1,6-bisphosphate sodium salt hydrate is involved in the glycolysis and gluconeogenesis pathways . In glycolysis, it is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . In gluconeogenesis, the reverse reaction occurs, mediated by fructose-1,6-bisphosphatase-1 .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, which is approximately 10 mg/ml in PBS at pH 7.2 .

Result of Action

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate results in the modulation of the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis . This modulation can influence the rate of glycolysis and gluconeogenesis, thereby affecting energy production and glucose homeostasis in the body .

Action Environment

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other metabolites and enzymes can influence its role in metabolic pathways .

属性

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNIFDAODOXHN-GNWSQLALSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na3O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Fructose 1,6-bisphosphate sodium salt hydrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)

![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)